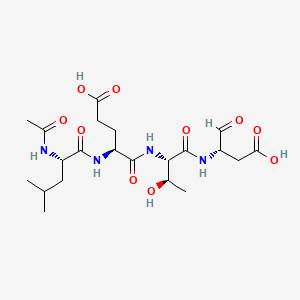

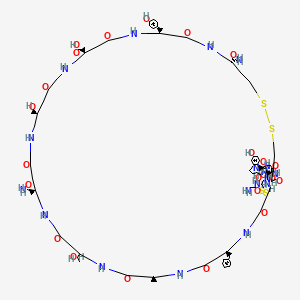

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 est un peptide synthétique composé de 16 acides aminés. Ce peptide présente un intérêt significatif en raison de ses applications potentielles dans divers domaines tels que la biochimie, la pharmacologie et la science des matériaux. La séquence comprend la glycine, la cystéine, la sérine, la tyrosine, la proline, la phénylalanine, l'alanine, la thréonine, l'asparagine et l'acide aspartique, qui contribuent à ses propriétés et fonctions uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé au peptide lié à la résine à l'aide d'agents d'activation tels que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'hydroxybenzotriazole (HOBt) ou d'Oxyma.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA) pour exposer les groupes amine réactifs pour un couplage ultérieur.

Clivage : Le peptide terminé est clivé de la résine à l'aide d'un mélange de clivage contenant du TFA, de l'eau et des piégeurs comme le triisopropylsilane (TIS).

Méthodes de production industrielle : La production industrielle de ce peptide peut impliquer la SPPS à grande échelle ou la technologie de l'ADN recombinant. Dans la technologie de l'ADN recombinant, le gène codant pour le peptide est inséré dans un système d'expression approprié, tel qu'Escherichia coli, qui produit ensuite le peptide en grandes quantités. Le peptide est ensuite purifié à l'aide de techniques chromatographiques.

Types de réactions :

Oxydation : Les résidus cystéine du peptide peuvent subir une oxydation pour former des ponts disulfures, qui sont essentiels pour la stabilité et la fonction du peptide.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT) ou le β-mercaptoéthanol.

Substitution : Le peptide peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres pour étudier les relations structure-fonction.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2) ou iode (I2) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol dans des solutions tampon aqueuses.

Substitution : Mutagénèse dirigée ou méthodes de synthèse chimique.

Principaux produits :

Oxydation : Formation de dimères peptidiques liés par des ponts disulfures.

Réduction : Régénération de groupes thiol libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées.

Applications De Recherche Scientifique

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Enquête sur son rôle dans les interactions protéine-protéine et les voies de signalisation cellulaire.

Médecine : Exploration de ses applications thérapeutiques potentielles, y compris comme véhicule d'administration de médicaments ou comme agent thérapeutique lui-même.

Industrie : Utilisé dans le développement de biomatériaux et d'applications de nanotechnologie.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du peptide lui permet de se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. La présence de résidus cystéine permet la formation de ponts disulfures, qui peuvent stabiliser la conformation du peptide et améliorer son affinité de liaison.

Composés similaires :

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OH : Séquences similaires mais avec un groupe carboxyle libre à l'extrémité C au lieu d'un groupe amide.

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OMe : Séquences similaires mais avec un groupe ester méthylique à l'extrémité C.

Unicité : this compound est unique en raison de sa séquence spécifique et de la présence d'un groupe amide à l'extrémité C, ce qui peut influencer sa stabilité, sa solubilité et son activité biologique par rapport à des peptides similaires avec des groupes terminaux différents.

Mécanisme D'action

The mechanism of action of H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of cysteine residues enables the formation of disulfide bonds, which can stabilize the peptide’s conformation and enhance its binding affinity.

Comparaison Avec Des Composés Similaires

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OH: Similar sequence but with a free carboxyl group at the C-terminus instead of an amide group.

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OMe: Similar sequence but with a methyl ester group at the C-terminus.

Uniqueness: H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its stability, solubility, and biological activity compared to similar peptides with different terminal groups.

Propriétés

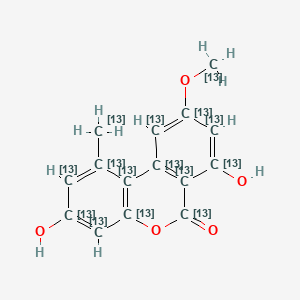

Formule moléculaire |

C72H96N18O24S4 |

|---|---|

Poids moléculaire |

1725.9 g/mol |

Nom IUPAC |

2-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-15,48-bis(hydroxymethyl)-9,45-bis[(4-hydroxyphenyl)methyl]-24-methyl-8,11,14,17,20,23,26,29,32,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,16,19,22,25,28,31,37,43,46,49,51-tetradecazatetracyclo[28.20.7.033,37.039,43]heptapentacontan-12-yl]acetic acid |

InChI |

InChI=1S/C72H96N18O24S4/c1-34-59(101)88-57(35(2)93)70(112)81-43(25-54(74)96)62(104)83-46(28-91)64(106)80-44(26-56(98)99)63(105)78-42(23-37-12-16-39(94)17-13-37)61(103)85-48(58(75)100)30-115-117-32-50-68(110)84-47(29-92)65(107)82-45(24-38-14-18-40(95)19-15-38)71(113)90-21-7-11-53(90)72(114)89-20-6-10-52(89)69(111)87-51(33-118-116-31-49(66(108)86-50)77-55(97)27-73)67(109)79-41(60(102)76-34)22-36-8-4-3-5-9-36/h3-5,8-9,12-19,34-35,41-53,57,91-95H,6-7,10-11,20-33,73H2,1-2H3,(H2,74,96)(H2,75,100)(H,76,102)(H,77,97)(H,78,105)(H,79,109)(H,80,106)(H,81,112)(H,82,107)(H,83,104)(H,84,110)(H,85,103)(H,86,108)(H,87,111)(H,88,101)(H,98,99)/t34-,35+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |

Clé InChI |

DFZSRPUJEBRFKM-JTWAEYBSSA-N |

SMILES isomérique |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)[C@@H](C)O |

SMILES canonique |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)

![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)